Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-
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Overview
Description
Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- is a compound that features a benzoic acid core with a trifluoromethyl group attached to a phenoxyacetylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- typically involves a multi-step process. One common method includes the following steps:
Salt-forming Reaction: The initial step involves a salt-forming reaction using a crown-ether catalyst in a dimethylsulfoxide/toluene mixed solvent.
Etherification: The next step is etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130°C to 175°C.
Acidification: Finally, the etherate is acidified to obtain the desired benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow nitration processes. These methods utilize mixed acids within droplet-based microreactors to optimize reaction conditions and improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide in acetic acid for oxidation, and mixed acids (such as nitric and sulfuric acids) for nitration reactions. The conditions for these reactions are optimized to achieve high conversion rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration reactions typically yield nitro derivatives of the original compound .
Scientific Research Applications
Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of dyes, plastics, herbicides, and pharmaceuticals
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound’s effects are mediated through its interactions with enzymes and receptors, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the phenoxyacetylamino substituent.
4-(Trifluoromethyl)benzoic acid: Similar to the above compound but with the trifluoromethyl group in a different position.
Salicylanilides with 4-(trifluoromethyl)benzoic acid: These compounds are esters of salicylanilides and 4-(trifluoromethyl)benzoic acid, studied for their antifungal activity.
Uniqueness
The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
649773-68-2 |
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Molecular Formula |
C16H12F3NO4 |
Molecular Weight |
339.26 g/mol |
IUPAC Name |
3-[[2-[4-(trifluoromethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)11-4-6-13(7-5-11)24-9-14(21)20-12-3-1-2-10(8-12)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
InChI Key |
BDFFEVKQOXOBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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